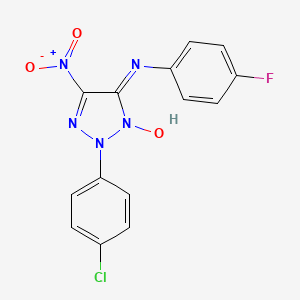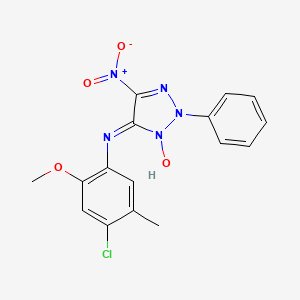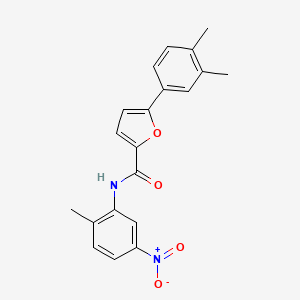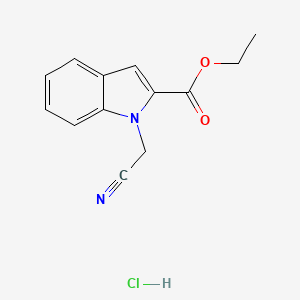![molecular formula C25H26N2O5S B4196878 N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide](/img/structure/B4196878.png)
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide
Übersicht
Beschreibung
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide, also known as XNT, is a small molecule that has been developed as a potent and selective inhibitor of the enzyme Poly(ADP-ribose) polymerase 1 (PARP-1). PARP-1 is a nuclear enzyme that plays a critical role in DNA repair, cell survival, and cell death. XNT has been shown to have potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative diseases, and inflammatory disorders.
Wirkmechanismus
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide works by inhibiting the activity of PARP-1, which is an enzyme that plays a critical role in DNA repair. When DNA is damaged, PARP-1 is activated to repair the damage. However, in certain conditions, such as cancer and neurodegenerative diseases, PARP-1 can become overactivated, leading to excessive DNA repair and cell survival. By inhibiting PARP-1, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide can selectively target cancer cells and diseased neurons, leading to increased cell death and improved outcomes.
Biochemical and Physiological Effects:
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In cancer models, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy, leading to increased cancer cell death. In neurodegenerative disease models, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide has been shown to protect neurons from oxidative stress and inflammation, leading to improved neuronal survival and function. In inflammatory disorder models, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide has been shown to reduce inflammation and improve tissue damage, leading to improved outcomes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide is its potency and selectivity for PARP-1 inhibition. This allows for targeted inhibition of PARP-1 in cancer cells and diseased neurons, while sparing healthy cells. Another advantage is its potential for combination therapy with radiation therapy and chemotherapy, which could lead to improved outcomes for cancer patients. One limitation of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide. One area of interest is the development of novel formulations of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide that improve its solubility and bioavailability, which could lead to improved therapeutic outcomes. Another area of interest is the investigation of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide in combination with other PARP inhibitors, which could lead to synergistic effects and improved outcomes in cancer and neurodegenerative diseases. Finally, there is potential for the development of N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide analogues with improved potency and selectivity for PARP-1 inhibition, which could lead to the development of novel therapeutics for a variety of diseases.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases. In cancer research, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy, leading to increased cancer cell death. In neurodegenerative disease research, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide has been shown to protect neurons from oxidative stress and inflammation, which are thought to be key factors in the development of diseases such as Alzheimer's and Parkinson's. In inflammatory disorder research, N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-9H-xanthene-9-carboxamide has been shown to reduce inflammation and improve tissue damage in models of inflammatory bowel disease and rheumatoid arthritis.
Eigenschaften
IUPAC Name |
N-[4-(3-ethoxypropylsulfamoyl)phenyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O5S/c1-2-31-17-7-16-26-33(29,30)19-14-12-18(13-15-19)27-25(28)24-20-8-3-5-10-22(20)32-23-11-6-4-9-21(23)24/h3-6,8-15,24,26H,2,7,16-17H2,1H3,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PENSKYUQTAGYNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-9H-xanthene-9-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[4-allyl-5-({2-[(4-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4196809.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B4196817.png)

![ethyl 4-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-1-piperazinecarboxylate](/img/structure/B4196858.png)
![N-(4-hydroxyphenyl)-4-[(3-methylbutanoyl)amino]benzamide](/img/structure/B4196862.png)

![N-(4-fluorobenzyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4196870.png)

![2-[3-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone](/img/structure/B4196889.png)
![3-[2-(4-methylphenoxy)ethyl]-5-(2-naphthyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4196894.png)

![6-chloro-4-[4-(4-morpholinylsulfonyl)phenyl]-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-9-carboxylic acid](/img/structure/B4196905.png)
![N~2~-[4-(dimethylamino)phenyl]-N~4~-(2-furylmethyl)-2,4-quinazolinediamine hydrochloride](/img/structure/B4196907.png)